

LC-MS/MS method for sensitive determination of mepivacaine in biological samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mepivacaine

Cat. No.: B158355

[Get Quote](#)

Sensitive Determination of Mepivacaine in Biological Samples using LC-MS/MS

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mepivacaine is a local anesthetic of the amide type, widely used in dental and medical procedures.[1][2][3] Accurate and sensitive quantification of **mepivacaine** in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring.[1][4][5] This document provides a detailed protocol for the sensitive determination of **mepivacaine** in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique offering superior sensitivity and selectivity.[1][6] The method described herein is based on established procedures and is suitable for high-throughput analysis in a research or clinical setting.

Principle

This method utilizes LC-MS/MS for the separation, identification, and quantification of **mepivacaine**. The biological sample is first processed to remove proteins and other interfering substances. The analyte is then separated from other components using high-performance liquid chromatography (HPLC) and subsequently detected by a tandem mass spectrometer

operating in Multiple Reaction Monitoring (MRM) mode. The use of an internal standard (IS), such as lidocaine, compensates for variability during sample preparation and analysis.[1]

Materials and Reagents

- **Mepivacaine** hydrochloride (Reference Standard)
- Lidocaine (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Methyl tert-butyl ether (MTBE)
- Sodium hydroxide (NaOH)
- Ultra-pure water
- Drug-free human plasma/serum/urine for calibration standards and quality controls

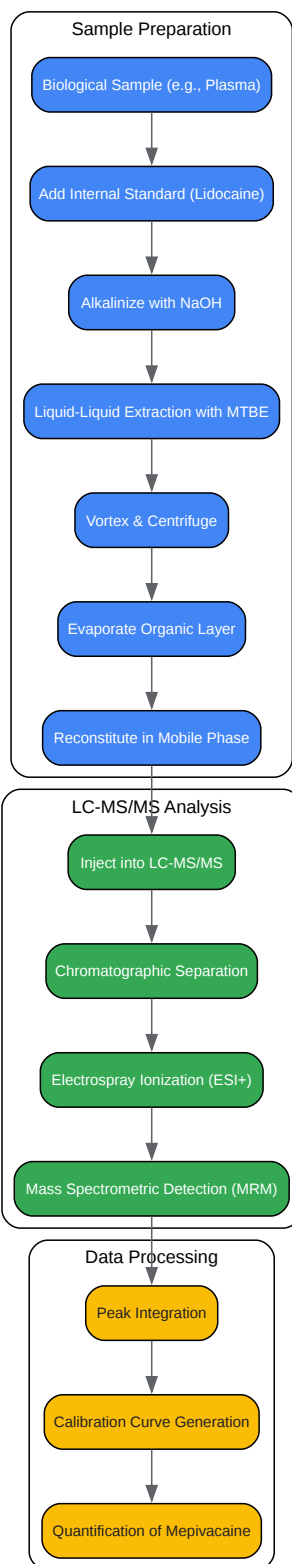
Equipment

- LC-MS/MS system (e.g., Varian 1200L Triple Quadrupole Mass Spectrometer with a ProStar HPLC system or equivalent)[1]
- Analytical balance
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)
- Pipettes and tips

- Volumetric flasks and other standard laboratory glassware

Experimental Workflow

Experimental Workflow for Mepivacaine Analysis



[Click to download full resolution via product page](#)

Caption: Workflow for **mepivacaine** quantification.

Detailed Protocols

Preparation of Stock and Working Solutions

- **Mepivacaine** Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of **mepivacaine** hydrochloride in 10 mL of methanol.
- Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of lidocaine in 10 mL of methanol.
- Working Solutions: Prepare serial dilutions of the **mepivacaine** stock solution with 50% methanol to create working solutions for calibration standards and quality controls.

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from a validated method for **mepivacaine** in human plasma.^[1]

- Pipette 200 µL of the biological sample (plasma, serum, or urine) into a microcentrifuge tube.
- Add 20 µL of the internal standard working solution (e.g., 1 µg/mL lidocaine).
- Add 50 µL of 1 M sodium hydroxide to alkalize the sample.^[1]
- Vortex for 1 minute.
- Add 3 mL of methyl tert-butyl ether.^[1]
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 12,000 rpm for 10 minutes.^[1]
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

- Reconstitute the residue in 100 µL of the mobile phase.[\[1\]](#)
- Vortex and centrifuge at 12,000 rpm for 5 minutes.
- Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Parameters

The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of **mepivacaine**.

Table 1: Chromatographic Conditions[\[1\]](#)

Parameter	Value
Column	ODS-3, 5 µm (150 mm x 4.6 mm)
Mobile Phase	10 mmol/L Ammonium acetate (with 0.5% formic acid) and Acetonitrile (60:40, v/v)
Flow Rate	0.5 mL/min
Column Temperature	20°C
Injection Volume	10 µL
Run Time	4 minutes

Table 2: Mass Spectrometric Conditions[\[1\]](#)[\[6\]](#)

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Mepivacaine: m/z 247.3 → 98.1 Lidocaine (IS): m/z 235.2 → 86.1
Ion Spray Voltage	4000 V
Source Temperature	300°C
Nebulizing Gas	40 psi
Turbo Gas	50 psi
Curtain Gas	16 psi
Collision Gas	5 psi

Method Validation

A summary of the quantitative performance of a validated LC-MS/MS method for **mepivacaine** is presented below.

Table 3: Method Validation Parameters^{[1][4][6]}

Parameter	Result
Linearity Range	0.5 - 2000 ng/mL
Lower Limit of Quantification (LLOQ)	0.5 ng/mL
Intra-day Precision (RSD%)	7.83 - 12.9%
Inter-day Precision (RSD%)	9.25 - 10.62%
Accuracy	Within ±15% (±20% for LLOQ)

Data Analysis

- Data acquisition and processing are performed using the software provided with the LC-MS/MS instrument (e.g., Varian MS workstation version 6.3).^[1]

- Peak areas of **mepivacaine** and the internal standard are integrated.
- A calibration curve is constructed by plotting the peak area ratio (**mepivacaine**/internal standard) against the concentration of the calibration standards.
- The concentration of **mepivacaine** in the unknown samples is determined from the calibration curve using linear regression.

Application

This validated LC-MS/MS method has been successfully applied to pharmacokinetic studies of **mepivacaine** in human subjects.[1][4] The high sensitivity, with an LLOQ of 0.5 ng/mL, allows for the detailed characterization of the **mepivacaine** concentration-time profile after administration.[1][4][6]

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of **mepivacaine** in biological samples. The simple one-step liquid-liquid extraction procedure and short chromatographic run time make it suitable for high-throughput analysis.[1] This application note and protocol serve as a comprehensive guide for researchers and scientists in the fields of pharmacology, toxicology, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. tandfonline.com [tandfonline.com]
2. Evaluation of the plasmatic level of mepivacaine in different anatomical regions - PMC [pmc.ncbi.nlm.nih.gov]
3. A novel LC-MS/MS analytical method for detection of articaine and mepivacaine in blood and its application to a preliminary pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and application of a quantitative LC-MS/MS assay for the analysis of four dental local anesthetics in human plasma and breast milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [LC-MS/MS method for sensitive determination of mepivacaine in biological samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158355#lc-ms-ms-method-for-sensitive-determination-of-mepivacaine-in-biological-samples]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com